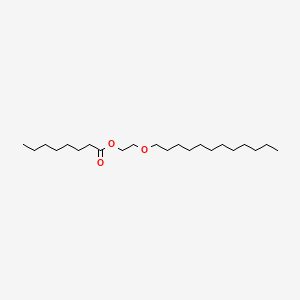
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple oxygen atoms and a tin atom within a long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- typically involves the reaction of dioctyl tin oxide with a suitable precursor containing the desired ester and acid functionalities. The reaction is carried out under controlled conditions, often requiring the use of inert atmospheres and specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of dioctyl tin oxide, followed by its reaction with the appropriate organic precursors. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ester and acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin(IV) compounds, while reduction could produce tin(II) derivatives. Substitution reactions can lead to a variety of ester and acid derivatives.
Aplicaciones Científicas De Investigación
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties to these materials.
Mecanismo De Acción
The mechanism of action of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Similar Compounds
- 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21E)-
- 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9E)-9-octadecen-1-yl ester, (21Z)-
Uniqueness
The uniqueness of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- lies in its specific configuration and the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
68538-86-3 |
|---|---|
Fórmula molecular |
C60H108O8Sn |
Peso molecular |
1076.2 g/mol |
Nombre IUPAC |
4-O-[[4-[(Z)-octadec-9-enoxy]-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-[(Z)-octadec-9-enyl] but-2-enedioate |
InChI |
InChI=1S/2C22H38O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-5-7-8-6-4-2;/h2*9-10,18-19H,2-8,11-17,20H2,1H3,(H,23,24);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-,19-18?;;; |
Clave InChI |
KCSPFIQERARSIT-KCJKCCLDSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C=CC(=O)O[Sn](OC(=O)C=CC(=O)OCCCCCCCC/C=C\CCCCCCCC)(CCCCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


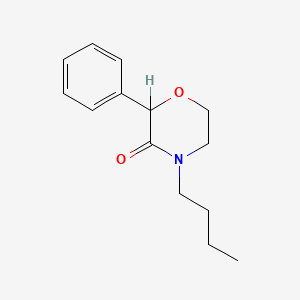
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)
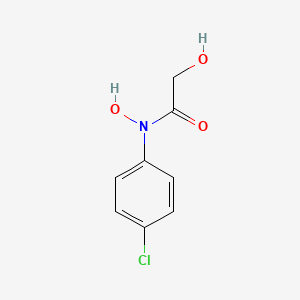


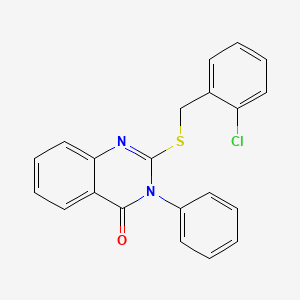

diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)

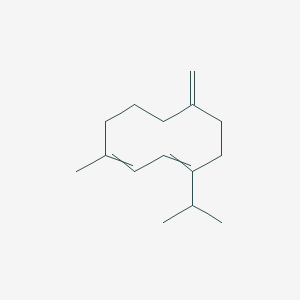
![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
